1-Bromo-3-chloro-5-isopropoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-5-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWVUTFRDAIKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682129 | |
| Record name | 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-66-8 | |
| Record name | 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Poly Substituted Halogenated Arenes As Synthetic Intermediates and Building Blocks
Poly-substituted halogenated arenes, particularly those bearing different halogen atoms, are exceptionally valuable as synthetic intermediates. nih.govescholarship.orgacs.org The key to their utility lies in the differential reactivity of the carbon-halogen bonds. The bond strength typically increases in the order of C-I < C-Br < C-Cl < C-F. nih.gov This hierarchy allows for site-selective reactions, where the most reactive halogen can be targeted for substitution while leaving the others intact.
This principle is powerfully exploited in sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org For a hypothetical compound like 1-bromo-3-chloro-5-iodobenzene (B84608), a synthetic chemist could first perform a reaction at the highly reactive C-I bond, followed by a second distinct reaction at the C-Br bond, and potentially a third at the C-Cl bond, all on the same aromatic scaffold. acs.org This step-wise functionalization provides a highly controlled and efficient pathway to construct complex, multi-substituted aromatic molecules that would be challenging to synthesize otherwise. nih.govescholarship.org The ability to introduce different functional groups at specific positions makes these compounds versatile building blocks for creating value-added molecules for medicinal, agrochemical, and materials science applications. nih.govacs.org
Role of Aryl Ethers in Advanced Molecular Architectures and Functional Materials Precursors
The aryl ether linkage (Ar-O-R) is a fundamental structural motif that imparts a unique combination of properties to larger molecules and polymers. numberanalytics.com This linkage is known for its chemical stability, thermal resistance, and a degree of conformational flexibility. These characteristics make aryl ethers integral components in the design of advanced molecular architectures and as precursors to high-performance functional materials. americhem.com
A prominent example is the family of poly(aryl ether ketone) (PAEK) polymers, which includes well-known materials like polyetheretherketone (PEEK). americhem.comwikipedia.org The backbones of these polymers consist of aromatic rings linked by ether and ketone groups. wikipedia.org This structure results in materials with exceptional properties, including:
High-temperature stability: PEEK, for instance, has a melting point of 343 °C and can be used continuously at temperatures up to 250 °C. wikipedia.org
Excellent mechanical strength: These polymers exhibit high tensile strength and rigidity. wikipedia.orgnih.gov
Chemical resistance: They are highly resistant to degradation from a wide range of organic and aqueous environments. wikipedia.orgnih.gov
Overview of Research Methodologies Applied to Complex Aromatic Systems
Classical and Conventional Approaches to Poly-Halogenated Aryl Ether Synthesis
Traditional methods for constructing aryl ethers and functionalizing aromatic rings form the bedrock of organic synthesis. These approaches, while sometimes limited by harsh conditions or moderate yields, remain fundamental in synthetic design.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation of the nearest (ortho) position. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce a new substituent. wikipedia.org
The oxygen atom of an ether group, such as the methoxy (B1213986) or isopropoxy group, can act as a DMG. wikipedia.org The initial discovery of DoM involved the lithiation of anisole. harvard.edunih.gov In a hypothetical synthesis applying this strategy to a precursor of this compound, one might start with 1-bromo-3-chlorobenzene. The challenge, however, is that lithiation would be directed by the halogen atoms, leading to a mixture of products. A more controlled DoM approach would involve starting with isopropoxybenzene (B1215980), where the isopropoxy group would direct substitution to the ortho positions. Subsequent sequential halogenation steps would be necessary, though achieving the precise 1,3,5-substitution pattern meta to the directing group is not a direct outcome of this strategy and presents significant regiochemical hurdles.
The mechanism of DoM is understood to involve the formation of a complex between the organolithium reagent and the DMG, which enhances the acidity of the ortho protons, facilitating their removal. uoc.gr The choice of solvent and additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can significantly influence the reaction rate and yield by de-aggregating the organolithium species. uoc.gr
Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of SEAr is governed by the electronic properties of the substituents already present on the ring. wikipedia.org
The isopropoxy group is an activating, ortho-, para-director due to the resonance donation of its oxygen lone pairs. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron withdrawal, yet they are also ortho-, para-directors because of resonance effects. wikipedia.org Synthesizing this compound via direct electrophilic halogenation of isopropoxybenzene is challenging because it would preferentially yield ortho- and para-substituted products.
A more plausible classical route using SEAr would begin with a precursor that establishes the required meta-relationship between substituents. For instance, a multi-step synthesis could start from an aniline (B41778) derivative, using the powerful ortho-, para-directing amino group to guide halogenation, followed by removal of the amino group via a diazonium salt intermediate. A known synthesis for the analogous 1-bromo-3-chloro-5-iodobenzene (B84608) starts with 4-bromo-2-chloroaniline, which is first iodinated and then deaminated. google.comgoogle.comresearchgate.net A similar pathway could be envisioned for the target compound.
Recent advancements have shown that solvents like hexafluoroisopropanol (HFIP) can enhance the reactivity of halogenating agents such as N-halosuccinimides (NBS, NCS) and allow for mild, regioselective halogenation of various arenes. organic-chemistry.orgresearchgate.netnih.gov
Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing nucleophiles, including alkoxides, onto an aromatic ring by displacing a leaving group, typically a halide. wikipedia.org Unlike SEAr, the SNAr mechanism is favored on electron-poor aromatic rings. masterorganicchemistry.com The reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org
One potential SNAr route to this compound could involve the reaction of sodium isopropoxide with a 1-bromo-3-chloro-5-fluorobenzene (B1273174) substrate that is further activated by another EWG. Fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com A study on the etherification of 1,3-disubstituted benzene (B151609) derivatives demonstrated that aryl fluorides activated by another halogen substituent can be converted to their corresponding ethers at room temperature using potassium tert-butoxide and 18-crown-6-ether. nih.gov This suggests a feasible, though likely low-yielding, pathway where one halogen on a trihalobenzene is displaced by an isopropoxide. The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org
The Williamson ether synthesis is a reliable and long-standing method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.combyjus.com This method is arguably the most direct and classical approach for preparing this compound.
The synthesis would first require the preparation of the corresponding phenol (B47542), 3-bromo-5-chlorophenol (B1291525). This phenol precursor would then be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. The subsequent reaction of this phenoxide with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, would yield the target ether. youtube.com
Because the reaction proceeds via an SN2 mechanism, it is most efficient with primary alkyl halides. masterorganicchemistry.com The use of a secondary alkyl halide like 2-bromopropane can lead to a competing elimination (E2) reaction, potentially reducing the yield of the desired ether. byjus.com However, for the formation of aryl isopropyl ethers from phenols, this remains a common and effective strategy.
Modern and Advanced Synthetic Routes
Modern synthetic chemistry has seen the development of powerful catalytic methods that enable bond formations previously considered difficult or impossible, often with higher efficiency and under milder conditions than classical approaches.
Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent in the synthesis of aryl ethers. nih.govorganic-chemistry.org
The Buchwald-Hartwig amination, and its extension to etherification, is a palladium-catalyzed reaction that couples aryl halides or triflates with alcohols. nih.gov This method could be applied to synthesize this compound by coupling 1,3-dibromo-5-chlorobenzene (B31355) with sodium isopropoxide, or by coupling 3-bromo-5-chlorophenol with an isopropyl halide. The success of these reactions often depends on the choice of a suitable phosphine (B1218219) ligand, which plays a critical role in the catalytic cycle. organic-chemistry.org Air-stable dialkylphosphinobiphenyl ligands have been shown to be particularly effective for the formation of aryl tert-butyl ethers from unactivated aryl chlorides and bromides, highlighting the power of ligand design. organic-chemistry.org
Copper-catalyzed methods, often referred to as Ullmann-type couplings, are also widely used for C-O bond formation. rsc.org While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands such as N,N-dimethylglycine or various phenanthrolines to facilitate the coupling of aryl halides with alcohols under milder temperatures. organic-chemistry.org These methods provide a valuable alternative to palladium-based systems.
Direct C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. rsc.org For alkoxyarenes, photoredox catalysis can enable distal C-H functionalization through radical-radical coupling, allowing for the introduction of various substituents with high regioselectivity. researchgate.net
Copper-catalyzed direct C-H arylation has also been shown to be effective for certain heterocyclic systems, providing a regioselective method for introducing aryl groups. rsc.org Rhodium(III)-catalyzed C-H activation is another versatile method for the annulation and functionalization of various aromatic compounds. nih.gov
Multicomponent Reaction (MCR) Strategies for Divergent Synthesis
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step from three or more starting materials. Transition-metal-free MCRs have been developed for the synthesis of polysubstituted benzene derivatives under mild conditions. nih.govacs.org Palladium-catalyzed multicomponent coupling reactions, such as a cascade Sonogashira coupling-benzannulation, can also provide highly regioselective access to functionalized benzenes. acs.org These strategies are valuable for creating diverse molecular scaffolds from simple precursors.
Optimization of Reaction Conditions and Process Development
The successful synthesis of this compound and its analogs relies heavily on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and temperature.
For instance, in Suzuki-Miyaura couplings, the selection of the palladium catalyst and the base can dramatically affect the reaction outcome. nih.gov Similarly, in Ullmann-type ether synthesis, the ligand for the copper catalyst is crucial for achieving high yields. nih.gov The solvent can also play a significant role; for example, DMF has been found to be an effective solvent in certain copper-catalyzed cross-coupling reactions. rsc.org
Process development for industrial-scale synthesis often focuses on using cost-effective and readily available catalysts and reagents, minimizing reaction times, and simplifying purification procedures. organic-chemistry.org The development of catalyst systems that are air-stable and can be used in low loadings is also a key consideration. organic-chemistry.org
Catalyst Design and Ligand Screening in Coupling Reactions
The synthesis of aryl ethers, including this compound, is heavily reliant on transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The design and selection of appropriate catalysts and ligands are critical for reaction success, influencing reaction rates, yields, and substrate scope.
Palladium-Catalyzed Systems (Buchwald-Hartwig Type): The Buchwald-Hartwig reaction has become a cornerstone of C-N and C-O bond formation. wikipedia.org For the synthesis of aryl ethers, this reaction typically involves the coupling of an aryl halide with an alcohol. The catalyst system consists of a palladium precursor and a supporting ligand. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in advancing this methodology, allowing for reactions under milder conditions. nih.gov
Key ligands for this transformation include bulky biarylphosphines such as t-BuXPhos and various SPhos derivatives, which have demonstrated high efficacy. nih.govlookchem.com The steric bulk of these ligands is believed to promote the crucial reductive elimination step and prevent the formation of inactive catalyst species. nih.gov More recent research has led to the development of new ligand systems, like the biarylphosphine ligand L8, which facilitates C-O cross-coupling at temperatures as low as room temperature for certain substrates. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for palladium-catalyzed diaryl ether synthesis. organic-chemistry.org
Copper-Catalyzed Systems (Ullmann Condensation): The Ullmann condensation is the classic method for forming aryl ethers, traditionally requiring harsh conditions such as high temperatures (often exceeding 210°C) and the use of polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Modern advancements have introduced soluble copper catalysts and specialized ligands that enable the reaction to proceed under significantly milder conditions. wikipedia.orgorganic-chemistry.org
Ligands such as N,N-dimethylglycine, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen), and various diamines have been shown to effectively promote copper-catalyzed etherification. organic-chemistry.orgorganic-chemistry.org These ligands stabilize the copper catalyst and increase its reactivity. The choice of the copper source (e.g., CuI) and the base (e.g., K2CO3, Cs2CO3) are also crucial parameters that must be optimized for a given substrate. organic-chemistry.orgmdpi.com In some cases, a combination of catalysts, such as CuI and Fe(acac)3, can effectively promote the C-O cross-coupling. organic-chemistry.org
Table 1: Catalyst and Ligand Systems for Aryl Ether Synthesis
| Coupling Reaction | Catalyst | Ligand Examples | Typical Conditions | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, [(cinnamyl)PdCl]₂ | t-BuXPhos, SPhos, L8, NHCs | Base (e.g., K₃PO₄), Toluene/DME, 60-100 °C | nih.gov, organic-chemistry.org |
| Ullmann Condensation | CuI, Cu₂O | N,N-dimethylglycine, Me₄Phen, Diamines | Base (e.g., K₂CO₃), DMF/DMSO, 90-110 °C | organic-chemistry.org, wikipedia.org, organic-chemistry.org |
| Metal-Free Arylation | None | Diaryliodonium Salts | NaOH, Water, 60 °C | organic-chemistry.org |
Yield Enhancement and Side-Product Minimization Strategies
Maximizing the yield of this compound while minimizing the formation of impurities is a central challenge in its synthesis. This requires careful control over the entire synthetic sequence, from the choice of starting materials to the final purification steps.
Strategies for Yield Enhancement:
Optimizing Reaction Conditions : The choice of base, temperature, and reaction time must be finely tuned. In Ullmann couplings, the use of lithium alkoxides, which can be generated in situ using a strong base like lithium tert-butoxide, has been shown to be highly efficient. organic-chemistry.org For deamination steps that may be required in the synthesis of the precursor, reagents like isoamyl nitrite (B80452) in DMF can provide high yields (over 75%) and offer a simplified workup procedure. researchgate.net
Controlling Regioselectivity : In the synthesis of polyhalogenated benzenes, controlling the position of incoming substituents is crucial to avoid the formation of undesired isomers. This is often achieved through the use of protecting groups and by leveraging the directing effects of the substituents already present on the aromatic ring. msu.eduyoutube.com For example, the acetylation of an aniline starting material protects the amino group and directs subsequent halogenation to the para position. brainly.com
Purification : Rigorous purification at each step is essential for removing side-products and unreacted starting materials. Recrystallization is a powerful technique for purifying solid intermediates and final products. google.com The use of mixed-solvent systems, such as acetic acid/water or hot methanol, is a common strategy to achieve high purity. google.comgoogle.com
Minimizing Side-Products: A common side reaction in coupling reactions that involve secondary alcohols (like isopropanol) is β-hydride elimination. This can be suppressed through the careful design of the catalyst's ligand. Bidentate nitrogen-based ligands, for example, have been shown to reduce the occurrence of this unwanted pathway in Ullmann ether syntheses. union.edu The final product isolation often involves extraction and chromatography to separate the desired compound from any remaining impurities. google.com
Elucidation of Electrophilic Substitution Mechanisms on the Halo-Isopropoxybenzene Core
Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of its three substituents. The mechanism proceeds via the attack of an electrophile (E+) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comresearchgate.net The subsequent loss of a proton from the site of attack restores the ring's aromaticity, yielding the substituted product. researchgate.net
The regiochemical outcome of this substitution is determined by the nature of the groups already present on the ring. libretexts.org
Isopropoxy Group (-OCH(CH₃)₂): As an alkoxy group, it is a powerful activating substituent due to its ability to donate electron density to the ring via resonance (+R effect). This effect outweighs its inductive electron-withdrawal (-I effect), making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It strongly directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.
In this compound, the powerful activating and directing effect of the isopropoxy group at C5 dominates. It directs electrophiles to positions C2, C4, and C6. The bromo- and chloro- substituents also direct to these same positions, leading to a consensus. Therefore, substitution is strongly favored at the three vacant positions on the ring. The specific distribution of products among these positions would be influenced by steric hindrance; the bulky isopropoxy group may slightly disfavor substitution at the adjacent C4 and C6 positions compared to the C2 position.
| Substituent (Position) | Activating/Deactivating Effect | Directing Influence |
|---|---|---|
| -Br (C1) | Deactivating | ortho, para (C2, C4, C6) |
| -Cl (C3) | Deactivating | ortho, para (C2, C4, C6) |
| -OCH(CH₃)₂ (C5) | Activating | ortho, para (C2, C4, C6) |
Studies on Nucleophilic Aromatic Substitution at Halogenated and Alkoxylated Positions
Nucleophilic aromatic substitution (SₙAr) provides a pathway to replace a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
In the case of this compound, the halogens themselves act as both leaving groups and electron-withdrawing substituents. The isopropoxy group, being electron-donating, deactivates the ring toward SₙAr. The reaction, therefore, primarily involves the displacement of one of the halogen atoms. The relative reactivity of halogens as leaving groups in SₙAr reactions is dictated by the strength of the carbon-halogen bond, with the order being I > Br > Cl > F. chemguide.co.uk
Consequently, the C-Br bond at the C1 position is significantly more susceptible to nucleophilic attack than the stronger C-Cl bond at the C3 position. A strong nucleophile would preferentially displace the bromide ion. The isopropoxy group is a very poor leaving group and would not be displaced under typical SₙAr conditions. This differential reactivity allows for selective functionalization at the C1 position.
Detailed Analysis of Cross-Coupling Reaction Mechanisms
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with halogenated aromatics serving as key substrates. nih.gov For this compound, the presence of two different halogen atoms allows for selective and sequential coupling reactions, primarily governed by the differential reactivity of the C-Br and C-Cl bonds.
Oxidative Addition and Reductive Elimination Pathways
The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, begins with oxidative addition . In this rate-determining step, a low-valent palladium(0) complex inserts itself into the carbon-halogen bond, forming a new organopalladium(II) species. The rate of this step is highly dependent on the halogen, following the order C-I > C-Br > C-Cl. For this compound, the Pd(0) catalyst will selectively insert into the weaker C-Br bond under mild conditions, leaving the C-Cl bond intact.
The catalytic cycle concludes with reductive elimination . After the transmetalation step (see 3.3.2), this final step involves the formation of the new carbon-carbon bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Transmetalation and Ligand Exchange Processes
Following oxidative addition, transmetalation occurs. In this step, the organic moiety from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex, displacing the halide ion. This forms a diorganopalladium(II) intermediate. The process is influenced by the choice of ligands on the palladium catalyst, which play a crucial role in stabilizing the metal center and facilitating the transfer. Ligand exchange processes are in equilibrium throughout the cycle, ensuring the catalyst remains soluble and reactive.
Regioselectivity and Chemoselectivity Determinants in Catalyzed Reactions
The key to the synthetic utility of this compound in cross-coupling reactions is the high degree of chemoselectivity that can be achieved. By carefully controlling the reaction conditions—such as the catalyst, ligands, temperature, and reaction time—it is possible to selectively functionalize the C-Br position while leaving the C-Cl position untouched. researchgate.netuzh.ch
This selectivity arises directly from the significant difference in bond energies between the C-Br and C-Cl bonds and their corresponding rates of oxidative addition. A subsequent cross-coupling reaction can then be performed at the less reactive C-Cl position, often by employing more forcing conditions, such as higher temperatures or more electron-rich, bulky phosphine ligands that promote the oxidative addition to the stronger C-Cl bond. This stepwise functionalization allows for the synthesis of complex, unsymmetrically substituted aromatic compounds from a single starting material.
| Reaction Step | Coupling Partner | Reaction Conditions | Selective Site of Reaction | Major Product |
|---|---|---|---|---|
| 1 | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, 80°C | C-Br | 1-Aryl-3-chloro-5-isopropoxybenzene |
| 2 | Aryl'boronic Acid | Pd(PCy₃)₂, K₃PO₄, 110°C | C-Cl | 1-Aryl-3-Aryl'-5-isopropoxybenzene |
Mechanistic Studies of Oxidative and Reductive Transformations
Beyond substitution and coupling, the this compound scaffold can undergo oxidative and reductive transformations, although the aromatic core itself is generally robust.
Mechanistic studies on oxidative transformations of the core are not common due to the high stability of the benzene ring. Oxidation would likely target the isopropoxy substituent under harsh conditions, potentially leading to cleavage of the ether bond or oxidation of the isopropyl group.
More synthetically relevant are reductive transformations . The primary reductive pathway for haloaromatics is dehalogenation, the replacement of a halogen atom with a hydrogen atom. This can be achieved through various mechanisms, including catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) or with chemical reducing agents. nih.gov Similar to cross-coupling and nucleophilic substitution, the C-Br bond is more readily reduced than the C-Cl bond due to its lower bond dissociation energy. This allows for the selective removal of the bromine atom to yield 1-chloro-3-isopropoxybenzene. A more specialized reductive deamination is also a known transformation pathway for related haloanilines, often employing reagents like isoamyl nitrite to generate a diazonium salt which is subsequently reduced. google.comgoogle.com
Radical Reaction Pathways for Aromatic Functionalization
As of the current body of scientific literature accessible through extensive searches, specific studies detailing the radical reaction pathways for the aromatic functionalization of This compound are not available. The research focus on this particular molecule and its close analogs, such as 1-Bromo-3-chloro-5-iodobenzene , has predominantly been on their synthesis via electrophilic aromatic substitution and subsequent modifications through nucleophilic and cross-coupling reactions. google.comchegg.commedium.com
Generally, direct radical substitution on an aromatic ring is a challenging transformation compared to electrophilic or nucleophilic aromatic substitution. The high stability of the benzene ring makes it less susceptible to attack by radical species. However, certain radical reaction pathways on aromatic compounds are well-established, primarily involving either the side-chain of alkylbenzenes or reactions initiated by the homolytic cleavage of a carbon-halogen bond.
The isopropoxy group on This compound does contain benzylic-like hydrogens on the isopropyl moiety. In theory, these could be susceptible to radical abstraction, but this would lead to functionalization of the side chain rather than the aromatic ring itself.
For radical aromatic functionalization to occur directly on the ring, a phenyl radical intermediate would typically need to be generated. This can be achieved under specific conditions, such as high temperatures or photolysis, leading to the homolytic cleavage of a carbon-halogen bond. The bond dissociation energies decrease down the halogen group (C-Cl > C-Br > C-I), suggesting that if such a cleavage were to occur in a related polyhalogenated benzene, the C-I bond would be the most likely to break, followed by the C-Br bond.
While specific experimental data for This compound is absent, theoretical consideration suggests that the generation of an aryl radical at the site of the bromine or chlorine atom could initiate a radical chain reaction, leading to substitution. However, such reactions are often less selective than their ionic counterparts and can be complicated by side reactions.
Given the lack of specific research on the radical reactivity of This compound , no detailed research findings or data tables on this topic can be presented. The information that is available focuses on non-radical synthetic routes to produce this and related compounds for use in various chemical syntheses. google.comgoogle.com
Advanced Spectroscopic Characterization Methodologies and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1-Bromo-3-chloro-5-isopropoxybenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and isopropoxy protons. The aromatic region would display three signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent and would likely appear as closely spaced multiplets or singlets, depending on the coupling constants. The isopropoxy group would show a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal nine distinct signals, corresponding to the nine carbon atoms in the molecule. Six of these signals would be in the aromatic region, and their chemical shifts would be influenced by the electronegative bromine and chlorine atoms, as well as the electron-donating isopropoxy group. The remaining three signals would correspond to the carbons of the isopropoxy group.
2D NMR Spectroscopy: To unequivocally assign these signals, a series of 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. A cross-peak between the methine proton of the isopropoxy group and the methyl protons would confirm their coupling. nih.govyoutube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal. nih.govyoutube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between the isopropoxy protons and the aromatic carbons, as well as between the aromatic protons and other aromatic carbons. nih.govyoutube.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It could further confirm the structure by showing correlations between the protons of the isopropoxy group and the adjacent aromatic protons. youtube.com
A predicted ¹H and ¹³C NMR data table is provided below. The chemical shifts are estimated based on the analysis of similar structures and known substituent effects.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.10 - 7.30 | C-1 (C-Br) |
| H-4 | 6.90 - 7.10 | C-2 |
| H-6 | 6.80 - 7.00 | C-3 (C-Cl) |
| O-CH | 4.50 - 4.70 (septet) | C-4 |
| CH₃ | 1.30 - 1.40 (doublet) | C-5 (C-O) |
| C-6 | ||
| O-C H | ||
| C H₃ |
Note: These are predicted values and may vary from experimental data.
Should this compound exist as a crystalline solid, solid-state NMR (ssNMR) could provide valuable information about its polymorphic forms and crystal structure. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, one can gain insights into the molecular packing and intermolecular interactions that are not available from solution-state NMR.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula (C₉H₁₀BrClO). The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, further corroborating the elemental composition. docbrown.info
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a series of product ions. By analyzing the fragmentation pattern, it is possible to deduce the structural connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the isopropoxy group, the bromine atom, and the chlorine atom, providing further evidence for the proposed structure.
| Ion | Predicted m/z | Description |
| [M]⁺ | 248/250/252 | Molecular ion with isotopic pattern |
| [M - C₃H₇O]⁺ | 189/191 | Loss of the isopropoxy group |
| [M - Br]⁺ | 169/171 | Loss of the bromine atom |
| [M - Cl]⁺ | 213/215 | Loss of the chlorine atom |
Note: The m/z values are based on the most abundant isotopes and are predicted.
Infrared (IR) and Raman Spectroscopy for Characteristic Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the isopropoxy group would be observed in the 2850-3000 cm⁻¹ region.
C=C stretching: Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.
C-O stretching: The C-O ether linkage would show a strong absorption band around 1200-1300 cm⁻¹.
C-Br and C-Cl stretching: The C-Br and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
| Functional Group | Predicted IR/Raman Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O (Ether) Stretch | 1200 - 1300 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Note: These are predicted frequency ranges.
X-ray Crystallography for Definitive Solid-State Molecular Structure and Intermolecular Interactions
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the intermolecular interactions, such as halogen bonding and van der Waals forces, which govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity and Isomer Analysis
The analysis of this compound and its potential impurities or isomers presents a typical challenge for analytical chemists: the need to separate and identify compounds with very similar physical and chemical properties. Hyphenated techniques are the methods of choice for this purpose, offering both high-resolution separation and highly specific detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature that can be used for identification.
Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting pattern of charged fragments, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification.
For purity analysis, the area of the chromatographic peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. This allows for a quantitative assessment of the compound's purity.
Isomer analysis by GC-MS relies on the ability of the GC column to separate the different positional isomers. Isomers of substituted benzenes can often be separated based on differences in their boiling points and interactions with the stationary phase of the GC column. For instance, the separation of bromochlorobenzene isomers has been demonstrated on various capillary columns. While specific retention time data for this compound and its isomers are not widely published, a hypothetical separation is presented in Table 1 for illustrative purposes. The elution order of isomers can be influenced by factors such as the polarity of the stationary phase and the boiling points of the isomers.
The mass spectra of positional isomers are often very similar, but subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation. The expected fragmentation of this compound would involve the loss of the isopropoxy group, as well as cleavage of the bromine and chlorine atoms. The characteristic isotopic patterns of bromine (approximately 1:1 ratio of 79Br and 81Br) and chlorine (approximately 3:1 ratio of 35Cl and 37Cl) are invaluable for identifying fragments containing these halogens. Table 2 outlines a plausible mass spectrum for this compound, based on general fragmentation patterns of similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile or are thermally unstable for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. In LC, the compound is separated in a liquid phase, which offers a wider range of selectivity for different types of molecules. Reverse-phase LC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode for separating aromatic compounds. sielc.com
Following LC separation, the analyte is introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used in LC-MS. These methods are less energetic than EI and often result in a prominent molecular ion peak with less fragmentation. This is particularly useful for confirming the molecular weight of the compound.
For more detailed structural information and to differentiate isomers, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the molecular ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This can reveal subtle structural differences between isomers that are not apparent in a standard mass spectrum.
A hypothetical LC-MS method for the purity analysis of this compound is detailed in Table 3. The retention time would be specific to the compound under the given conditions, and the mass spectrometer would be set to monitor for the molecular ion of the target compound, confirming its presence and allowing for quantification.
Table 1: Hypothetical GC-MS Separation of this compound and Potential Isomers This data is illustrative and based on typical separations of similar compounds.
| Compound | Hypothetical Retention Time (min) | Key Diagnostic Ions (m/z) |
|---|---|---|
| This compound | 12.5 | 248/250/252 (M+), 205/207/209, 126/128 |
| 1-Bromo-2-chloro-4-isopropoxybenzene | 12.2 | 248/250/252 (M+), 205/207/209, 126/128 |
| 2-Bromo-1-chloro-4-isopropoxybenzene | 12.8 | 248/250/252 (M+), 205/207/209, 126/128 |
Table 2: Plausible Electron Ionization Mass Spectrum of this compound This data is illustrative and based on general fragmentation principles for this class of compounds.
| m/z | Plausible Fragment Identity | Relative Intensity (%) |
|---|---|---|
| 248/250/252 | [M]+• (Molecular Ion) | 40 |
| 205/207/209 | [M - C3H7]+ | 100 |
| 126/128 | [M - C3H7 - Br]+ | 30 |
| 91 | [C6H3O]+ | 15 |
| 43 | [C3H7]+ | 60 |
Table 3: Hypothetical LC-MS Analytical Method for this compound This data is illustrative and based on typical methods for similar analytes.
| Parameter | Condition |
|---|---|
| LC Column | C18 reverse-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Selected Ion Monitoring (SIM) for m/z 249/251/253 ([M+H]+) |
Applications and Utilization in Advanced Organic Synthesis Research
Strategic Application as a Versatile Building Block in the Synthesis of Complex Organic Molecules
Due to the presence of ortho, para-directing bromo and chloro groups and a meta-directing isopropoxy group, 1-Bromo-3-chloro-5-isopropoxybenzene is a key intermediate in the synthesis of polysubstituted aromatic compounds. The distinct electronic and steric properties of the substituents allow for regioselective functionalization. For instance, the bromine atom can be selectively targeted for metal-halogen exchange or cross-coupling reactions, leaving the chlorine atom intact for subsequent transformations. This stepwise approach is fundamental in the construction of complex molecular architectures.
| Property | Value |
| Molecular Formula | C9H10BrClO |
| Molecular Weight | 249.53 g/mol |
| CAS Number | 1365272-93-3 |
| Appearance | Off-white to light yellow solid |
| Melting Point | 48-52 °C |
Precursor for Advanced Aromatic Polymers and Oligomers
While extensive research on the use of this compound as a monomer for advanced aromatic polymers is not widely published, its structure suggests potential in this field. The bromo and chloro functionalities can serve as reactive sites for polycondensation reactions, such as Suzuki or Buchwald-Hartwig couplings, to form polyphenylenes or other conjugated polymers. The isopropoxy group can enhance the solubility and processability of the resulting polymers, which are often sought after for applications in organic electronics and high-performance materials.
Intermediate in the Preparation of Designed Ligands for Catalysis
The synthesis of tailored ligands for transition metal catalysis is a cornerstone of modern chemistry. The this compound scaffold can be elaborated to create unique phosphine (B1218219), N-heterocyclic carbene (NHC), or other types of ligands. For example, the bromine and chlorine atoms can be substituted with phosphino (B1201336) groups or used as handles to construct more complex chelating systems. The isopropoxy group can sterically and electronically tune the properties of the resulting metal complexes, influencing their catalytic activity, selectivity, and stability.
Synthesis of Other Specialty Chemicals and Materials
The unique substitution pattern of this compound makes it a valuable starting material for a range of specialty chemicals.
Liquid Crystals: The rigid aromatic core and the potential for introducing other functional groups make this compound and its derivatives candidates for liquid crystal research. The isopropoxy group can influence the mesophase behavior.
Functional Dyes: By introducing chromophoric and auxochromic groups onto the benzene (B151609) ring through reactions at the halogen sites, novel functional dyes with specific absorption and emission properties could be synthesized. The isopropoxy group can modulate the photophysical properties of the dye molecules.
The chemical synthesis processes to achieve these transformations would typically involve sequential cross-coupling reactions, nucleophilic aromatic substitutions, or electrophilic aromatic substitutions on activated derivatives.
Design and Synthesis of Derivatives and Analogues for Structure-Reactivity Relationship Studies
Systematic modification of the this compound structure allows for in-depth studies of structure-reactivity relationships. By varying the ether group (e.g., methoxy (B1213986), ethoxy) or the halogen atoms, chemists can probe the electronic and steric effects on reaction rates and selectivities. For instance, comparing the reactivity of the C-Br versus the C-Cl bond in different cross-coupling reactions provides valuable mechanistic insights. These studies are crucial for the rational design of new synthetic methodologies and functional molecules.
Future Research Directions and Emerging Trends in the Study of Halogenated Aryl Ethers
Sustainable and Eco-Friendly Synthetic Methodologies
The development of sustainable and eco-friendly synthetic methods for halogenated aryl ethers is a paramount goal in modern organic chemistry. Traditional methods often rely on harsh reaction conditions, toxic reagents, and the generation of significant waste. ibm.comnih.gov Consequently, a major research thrust is the design of greener alternatives that minimize environmental impact.
One promising avenue is the use of water as a reaction solvent. Researchers have developed a metal-free arylation of alcohols and phenols using diaryliodonium salts in water, offering an environmentally friendly alternative to traditional methods that often use organic solvents. ibm.com This approach avoids the need for expensive and toxic metal catalysts. Another green strategy involves solvent-free reaction conditions. For instance, an efficient synthesis of ether compounds has been reported using a monovalent silver salt as a catalyst under solvent-free conditions, starting from aldehydes and silanes. nih.gov
The classic Williamson ether synthesis is also being reimagined with a focus on sustainability. A catalytic version of the Williamson ether synthesis has been developed that operates at high temperatures and allows for the use of weaker alkylating agents, reducing the reliance on highly reactive and potentially hazardous materials. nih.gov This method has shown high selectivity, reaching up to 99%, for the production of various alkyl aryl ethers. sigmaaldrich.com
The use of biocatalysis also represents a significant step towards greener synthesis. Enzymes, such as halogenases, can perform highly selective halogenations of aromatic compounds under mild, aqueous conditions, eliminating the need for toxic halogenating agents. acs.org These enzymatic methods are being explored for the synthesis of halogenated intermediates that can then be converted to aryl ethers.
Table 1: Comparison of Sustainable Synthetic Methodologies for Aryl Ethers
| Methodology | Key Features | Advantages |
| Metal-free arylation in water | Uses diaryliodonium salts, water as solvent. ibm.com | Avoids toxic metal catalysts and organic solvents. ibm.com |
| Solvent-free synthesis | Employs a monovalent silver salt catalyst without solvent. nih.gov | Reduces solvent waste and potential for environmental contamination. nih.gov |
| Catalytic Williamson ether synthesis | High-temperature process using weaker alkylating agents. nih.gov | High selectivity and use of less hazardous reagents. nih.govsigmaaldrich.com |
| Biocatalysis | Utilizes enzymes like halogenases for selective halogenation. acs.org | Mild reaction conditions, high regioselectivity, and use of non-toxic reagents. acs.org |
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel and highly efficient catalytic systems is at the heart of modern organic synthesis. For the preparation of halogenated aryl ethers, both copper- and palladium-based catalysts have been the subject of intense research, with a focus on improving selectivity, reaction rates, and substrate scope under milder conditions.
The Ullmann condensation, a classic copper-catalyzed reaction for forming C-O bonds, has seen significant advancements. nih.gov Traditionally, these reactions required harsh conditions, but the introduction of bidentate ligands has enabled the use of milder conditions and expanded the substrate scope. ibm.comsigmaaldrich.com Recent progress includes the use of copper nanoparticles as catalysts, which have shown high selectivity in the O-arylation of phenols with aryl halides at moderate temperatures. sigmaaldrich.com Furthermore, the development of second-generation bidentate ligands has allowed for the coupling of less reactive aryl chlorides at low catalyst loadings. acs.org
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for aryl ether synthesis. The use of sterically hindered and electron-rich biarylphosphine ligands, such as t-BuXPhos, has enabled the coupling of a wide range of aryl halides and phenols under milder conditions than previously possible. nih.govsynthiaonline.com More recently, a new bulky biarylphosphine ligand has been developed that facilitates the synthesis of diaryl ethers at room temperature in some cases. nih.govsynthiaonline.com N-heterocyclic carbene (NHC) ligands have also proven effective in palladium-catalyzed diaryl ether synthesis, offering an air-stable and phosphine-free alternative. acs.org These catalyst systems can efficiently couple various phenols with aryl chlorides, tolerating a range of functional groups. acs.org
Table 2: Key Ligands in Catalytic Aryl Ether Synthesis
| Ligand Type | Metal | Key Advantages |
| Bidentate Ligands | Copper | Milder reaction conditions, expanded substrate scope. ibm.comsigmaaldrich.com |
| Biarylphosphine Ligands (e.g., t-BuXPhos) | Palladium | Milder conditions, wider substrate scope for C-O coupling. nih.govsynthiaonline.com |
| N-Heterocyclic Carbenes (NHCs) | Palladium | Air-stable, phosphine-free catalysis. acs.org |
| Oxalic Diamides | Copper | Enables practical access to alkyl aryl ethers. rsc.org |
Exploration of Photoredox Catalysis and Electrochemistry in Functionalization
Photoredox catalysis and electrochemistry are rapidly emerging as powerful tools for the synthesis and functionalization of organic molecules, including halogenated aryl ethers. These methods offer unique reactivity and the potential for milder and more sustainable reaction conditions compared to traditional thermal methods.
Electrochemistry provides another avenue for generating reactive intermediates under controlled conditions, avoiding the need for stoichiometric chemical oxidants or reductants. synthiaonline.com Electrochemical methods have been developed for the halogenation of aromatic compounds, providing a direct route to key intermediates for aryl ether synthesis. synthiaonline.comnih.gov For example, the electrochemical fluorodecarboxylation of aryloxyacetic acids has been demonstrated as a sustainable, metal-free method for synthesizing fluoromethyl aryl ethers. researchgate.net Furthermore, electrochemical approaches have been used to synthesize hindered ethers through the generation of carbocations from carboxylic acids, a transformation that is challenging using conventional methods. sigmaaldrich.com The cleavage of C-O bonds in diaryl ethers has also been demonstrated electrochemically, which is relevant for the degradation of lignin (B12514952) and the functionalization of polyphenylene oxides. nih.gov
The combination of these techniques with transition metal catalysis, known as metallaphotoredox or electro-catalysis, has also shown great promise. For example, the merger of photoredox catalysis with gold catalysis has been used to mediate C-C and C-N bond formation. ibm.comwikipedia.org Similarly, electrochemical nickel-catalyzed aminations of aryl halides have been developed, suggesting the potential for analogous C-O bond-forming reactions. sigmaaldrich.com
Table 3: Comparison of Photoredox and Electrochemical Methods
| Method | Activation | Key Applications in Aryl Ether Chemistry |
| Photoredox Catalysis | Visible light | C-H functionalization, C-O bond cleavage, arylation of various substrates. acs.orgchemcopilot.comcas.org |
| Electrochemistry | Electric current | Halogenation of arenes, synthesis of fluoromethyl aryl ethers, synthesis of hindered ethers, C-O bond cleavage. nih.govsigmaaldrich.comsynthiaonline.comnih.govresearchgate.net |
Chemoenzymatic Approaches to Aromatic Derivatization
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, is a rapidly growing field with significant potential for the synthesis of complex molecules like halogenated aryl ethers. This approach leverages the best of both worlds, offering highly efficient and selective transformations under mild conditions.
A key area of development is the use of halogenase enzymes for the regioselective halogenation of aromatic precursors. ibm.comsigmaaldrich.com Nature has evolved a diverse array of halogenases that can introduce chlorine, bromine, or iodine atoms onto specific positions of an aromatic ring with high precision, something that is often challenging to achieve with traditional chemical methods. ibm.comacs.orgsigmaaldrich.com Both flavin-dependent halogenases and vanadium-dependent haloperoxidases have been explored for their synthetic utility. nih.govnih.govwikipedia.org For example, vanadium-dependent haloperoxidases can catalyze halogenation at electron-rich sites on a variety of substrates. acs.org The use of these enzymes can provide valuable halogenated intermediates that can then be subjected to chemical reactions, such as etherification, to afford the final halogenated aryl ether.
A significant advantage of this chemoenzymatic approach is the compatibility of the enzymatic halogenation with subsequent chemical steps. For example, a biocatalytic bromination of 2-aminothiazoles using a marine brominase has been developed, and the resulting brominated intermediates can be directly used in Suzuki-Miyaura cross-coupling reactions without purification. acs.orgmdpi.com This demonstrates the potential for creating efficient one-pot or tandem reaction sequences.
The combination of enzymatic halogenation with established chemical etherification methods, such as the Williamson ether synthesis or transition metal-catalyzed cross-coupling reactions, represents a powerful strategy for the efficient and selective synthesis of a wide range of halogenated aryl ethers.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design
Beyond retrosynthesis, ML models are being developed to predict the outcome of chemical reactions with increasing accuracy. nih.govacs.orgnih.govrjptonline.org By training on large datasets of experimental results, these models can learn the complex relationships between reactants, reagents, and reaction conditions to predict the major product of a reaction. nih.govacs.orgnih.gov This is particularly valuable for complex transformations like the synthesis of polysubstituted aromatic compounds, where multiple side products are possible. For example, machine learning models are being used to predict reaction yields in C-N cross-coupling reactions, a technology that could be extended to the analogous C-O bond formations required for aryl ether synthesis. nih.gov
AI is also being applied to the in silico design of new catalysts. acs.orgrsc.orgresearchgate.netmdpi.commdpi.com By correlating the structural features of a catalyst with its performance, ML models can identify promising new ligand or catalyst structures for a given reaction. rsc.orgmdpi.com This data-driven approach can accelerate the discovery of more efficient and selective catalysts for the synthesis of halogenated aryl ethers, moving beyond traditional trial-and-error experimentation. For instance, deep learning models are being used to generate new catalyst-ligand candidates for Suzuki cross-coupling reactions. rsc.org
Table 4: AI and Machine Learning Tools in Chemical Synthesis
| Tool/Approach | Application | Key Functionality |
| Retrosynthesis Software (e.g., SYNTHIA™, IBM RXN) | Synthetic Route Design | Deconstructs target molecules to propose synthetic pathways from available starting materials. sigmaaldrich.comsigmaaldrich.comsynthiaonline.comchemcopilot.comwikipedia.org |
| Reaction Outcome Prediction Models | Predicting Products and Yields | Uses machine learning to predict the major product and yield of a chemical reaction. nih.govacs.orgnih.govrjptonline.org |
| In Silico Catalyst Design | Catalyst Discovery | Employs AI to design novel catalysts with improved performance for specific reactions. acs.orgrsc.orgresearchgate.netmdpi.commdpi.com |
| Automated Synthesis Platforms | Robotic Chemistry | Integrates AI planning with robotic execution of chemical syntheses. pharmafeatures.comyoutube.comyoutube.com |
| Data-driven Solvent Prediction | Optimizing Reaction Conditions | Machine learning models predict the optimal solvent for a given chemical reaction. ibm.com |
Q & A
How can researchers optimize the synthesis of 1-bromo-3-chloro-5-isopropoxybenzene to improve yield and purity?
Answer:
Optimization requires careful control of reaction parameters and intermediates. Key steps include:
- Substitution Reaction Conditions : Use isopropanol as the nucleophile in a halogen-exchange reaction with 1-bromo-3-chloro-5-fluorobenzene. Maintain temperatures between 80–100°C to favor substitution while minimizing side reactions .
- Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the product. Purity (>95%) can be confirmed via GC-MS or HPLC .
What advanced spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Analysis : H and C NMR identify substituent positions. For example, the isopropoxy group shows a septet at δ~4.5 ppm (H) and a triplet in C (~70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (249.53 g/mol) and isotopic patterns for bromine/chlorine .
- X-ray Crystallography : Resolves crystal structure to validate steric effects of the bulky isopropoxy group .
How should researchers mitigate safety risks during handling and storage of this compound?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in amber glass containers at 2–8°C under inert gas (argon) to prevent degradation.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
What experimental strategies resolve contradictions in reaction yield data for halogenated benzene derivatives?
Answer:
- Control Variables : Standardize solvent (e.g., DMF vs. THF), catalyst loading, and reaction time to isolate yield discrepancies .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediate decomposition pathways.
- Statistical Analysis : Apply Design of Experiments (DoE) to quantify interactions between variables (e.g., temperature and catalyst) .
How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations : Model transition states to assess activation barriers for Suzuki-Miyaura couplings. The bromine substituent typically exhibits higher reactivity than chlorine due to lower bond dissociation energy .
- Solvent Effects : Use COSMO-RS simulations to predict solvation energies and optimize solvent selection (e.g., toluene vs. dioxane) .
What methodologies address instability of intermediates during multi-step synthesis involving this compound?
Answer:
- Low-Temperature Quenching : For Grignard or lithiation reactions, maintain temperatures below −30°C to prevent intermediate degradation .
- In-Situ Trapping : Use electrophilic trapping agents (e.g., trimethylsilyl chloride) to stabilize reactive intermediates .
How can researchers functionalize this compound for drug discovery applications?
Answer:
- Palladium-Catalyzed Cross-Coupling : Replace bromine with aryl/heteroaryl groups via Buchwald-Hartwig amination or Heck reactions to generate bioactive analogs .
- Click Chemistry : Introduce triazole moieties using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for targeted drug delivery systems .
What are the limitations of GC-MS in analyzing halogenated benzene derivatives, and how can they be overcome?
Answer:
- Thermal Degradation : Halogenated compounds may decompose in GC injectors. Use cold-on-column injection or lower oven temperatures (e.g., 150°C initial) .
- Alternative Methods : LC-MS with APCI ionization minimizes degradation and improves sensitivity for high-molecular-weight derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
